Secalciferol-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Secalciferol-d6 is synthesized through the incorporation of deuterium into Secalciferol. The process involves the selective deuteration of specific hydrogen atoms in the Secalciferol molecule. This can be achieved using deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process typically includes multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Secalciferol-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in this compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield primary or secondary alcohols .
Scientific Research Applications
Secalciferol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying metabolic pathways.
Biology: Studied for its role in bone ossification and potential anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in bone-related disorders and inflammatory diseases.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Secalciferol-d6 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues throughout the body. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function .
Comparison with Similar Compounds
Secalciferol-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. Similar compounds include:
Secalciferol: The non-deuterated form of this compound, involved in similar biological processes.
Calcitriol: The active form of vitamin D, which also binds to the VDR and regulates calcium and phosphate homeostasis.
Ergocalciferol: Another form of vitamin D, which is converted to its active form in the body and has similar biological effects
This compound stands out due to its use in research applications requiring stable isotope labeling, providing unique insights into metabolic pathways and pharmacokinetics .
Properties
IUPAC Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-YIZZJVCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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